molecular formula C26H23ClN6OS2 B1679501 Rocepafant CAS No. 132579-32-9

Rocepafant

カタログ番号: B1679501
CAS番号: 132579-32-9
分子量: 535.1 g/mol
InChIキー: WBGAFGNZNGJVNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Rocepafant involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically includes:

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

化学反応の分析

Rocepafant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines .

作用機序

Rocepafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound can reduce inflammation and protect tissues from damage. The molecular targets include the platelet-activating factor receptor and associated signaling pathways, such as the phospholipase C and protein kinase C pathways .

類似化合物との比較

Rocepafant is unique among platelet-activating factor receptor antagonists due to its specific structure and high affinity for the receptor. Similar compounds include:

This compound stands out due to its potent neuroprotective effects and its ability to inhibit tumor necrosis factor-alpha-mediated cytotoxicity .

生物活性

Rocepafant, also known as BN 50730 or LAU 8080, is a small molecular drug classified as a platelet-activating factor (PAF) antagonist . Its molecular formula is C26H23ClN6OS2C_{26}H_{23}ClN_{6}OS_{2} with a molecular weight of approximately 535.08 g/mol. This compound has garnered attention for its potential therapeutic applications in conditions involving inflammation, ischemic damage, and cardiovascular diseases.

This compound functions primarily as an antagonist to the platelet-activating factor, which plays a crucial role in inflammatory responses and thrombosis. By inhibiting PAF, this compound effectively reduces platelet aggregation and inflammation, making it a candidate for therapeutic interventions in various diseases.

  • Inhibition of Platelet Aggregation : this compound has demonstrated significant efficacy in reducing platelet aggregation induced by various stimuli. It has an IC50 value of 0.74 nM against the PAF receptor, indicating potent antagonistic activity.
  • Reduction of Inflammatory Responses : The compound has been shown to attenuate hypoxic-ischemic brain damage in neonatal rats and inhibit tumor necrosis factor-alpha-mediated cytotoxicity in mouse L929 tumor cells .

Efficacy in Animal Models

  • Neonatal Brain Injury : In studies involving neonatal rats, this compound significantly reduced brain damage caused by hypoxia-ischemia, suggesting its protective effects during critical periods of development.
  • Inflammatory Conditions : this compound has shown improvements in disease activity indicators among patients with inflammatory conditions, indicating its potential utility in managing various inflammatory diseases .

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with several other PAF antagonists, which can be compared based on their unique features:

Compound NameStructure SimilarityUnique Features
IsrapafantSimilar PAF antagonist profileDifferent substitution patterns affecting potency
DalcetrapibSimilar mechanism of actionFocused on cholesterol modulation
BN 52021Related PAF antagonistDistinct pharmacokinetic properties

This table illustrates how this compound's unique chemical structure allows it to effectively antagonize the PAF receptor while maintaining a favorable safety profile .

Clinical Trials

This compound was involved in several clinical trials aimed at assessing its efficacy in treating conditions such as asthma and rheumatic diseases. Notably:

  • Asthma : Phase 3 trials were conducted to evaluate its effectiveness in managing asthma symptoms.
  • Rheumatic Diseases : Similar Phase 3 studies focused on its impact on disease activity in rheumatoid arthritis patients .

Observational Studies

Observational studies have reported that this compound can lead to significant improvements in patients suffering from inflammatory diseases, highlighting its potential as a therapeutic agent.

特性

CAS番号

132579-32-9

分子式

C26H23ClN6OS2

分子量

535.1 g/mol

IUPAC名

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35)

InChIキー

WBGAFGNZNGJVNW-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

異性体SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl

正規SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

外観

Solid powder

Key on ui other cas no.

132579-32-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
BN 50730
BN-50730
BN50730
LAU 8080
LAU-8080
LAU8080

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocepafant
Reactant of Route 2
Rocepafant
Reactant of Route 3
Rocepafant
Reactant of Route 4
Rocepafant
Reactant of Route 5
Rocepafant
Reactant of Route 6
Reactant of Route 6
Rocepafant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。